molecular formula C16H11FN2O3S B1235710 (5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B1235710
M. Wt: 330.3 g/mol
InChI Key: GYIGZACWAPWURC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Thiophene Compounds in Material Science and Pharmaceuticals

Thiophenes, as a crucial component in the compound , are recognized for their wide range of applications in both material science and pharmaceuticals. Research by (Nagaraju et al., 2018) highlights the significance of substituted thiophenes. These compounds exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and antiprotozoal properties. Additionally, polymeric thiophenes find extensive use in electronic devices like transistors, chemical sensors, and solar cells.

Role in Synthesis of Complex Compounds

Complex compounds involving thiophene structures are synthesized for various applications. For instance, (Barakat et al., 2016) describe the synthesis of a compound through the Aldol–Michael addition reaction, which includes a thiophene component. Such complex syntheses are fundamental in developing new materials and pharmaceutical agents.

Anticancer Applications

Another aspect of thiophene derivatives is their potential in anticancer applications. Research by (Kumar et al., 2018) on novel thiophene-tagged pyrimidine derivatives shows significant inhibitory activity against cervical cancer cell lines. This indicates the potential of such compounds in developing new anticancer drugs.

Use in Bioplastic and Luminescent Materials

The compound's utility extends to the development of novel materials, such as bioplastics and luminescent layers. (Pai & Kunhanna, 2020) explore the luminescent properties of PLA blended with a thiophene-based compound, demonstrating its potential in creating eco-friendly blue emissive layers for various applications.

Antimicrobial Properties

Thiophene derivatives have shown promise in antimicrobial applications. For example, (Desai et al., 2013) synthesized fluorine-containing thiophene analogs with notable antimicrobial activity. Such studies pave the way for developing new antimicrobial agents.

properties

Product Name

(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Molecular Formula

C16H11FN2O3S

Molecular Weight

330.3 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11FN2O3S/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8+

InChI Key

GYIGZACWAPWURC-MDWZMJQESA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.